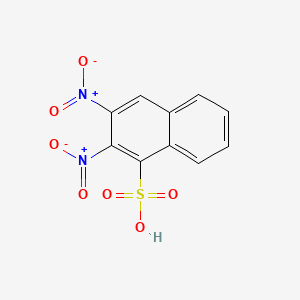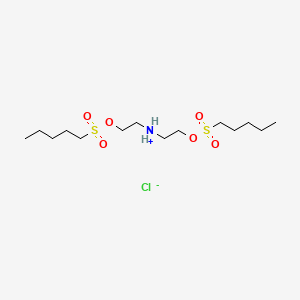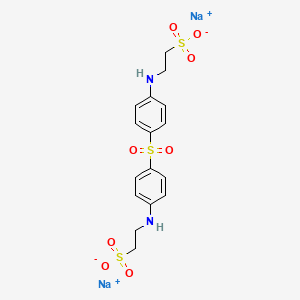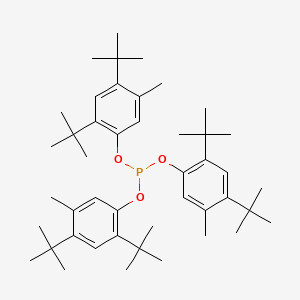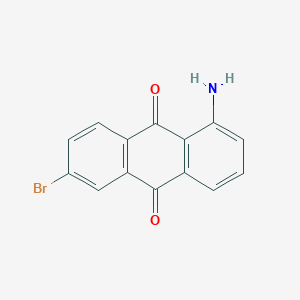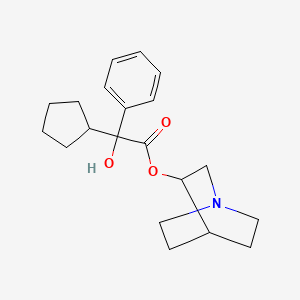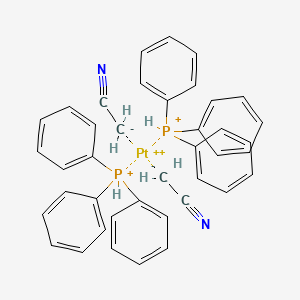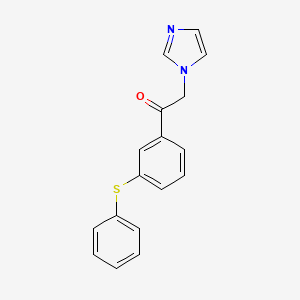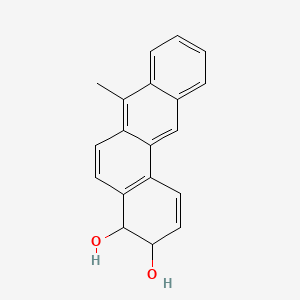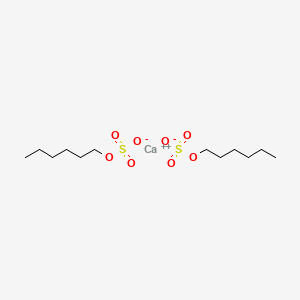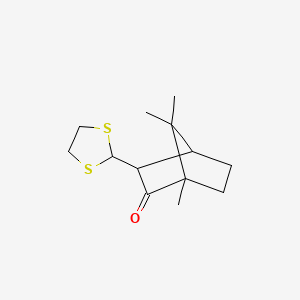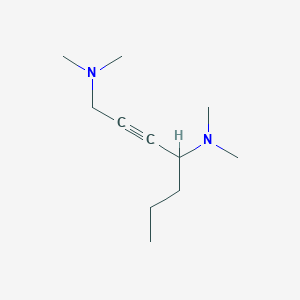
1-N,1-N,4-N,4-N-tetramethylhept-2-yne-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptyne-1,4-diamine, N1,N1,N4,N4-tetramethyl-: is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol . It is a derivative of heptyne, featuring two amine groups at positions 1 and 4 of the heptyne chain, each substituted with four methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including:
Hydroamination of 2-heptyne: : This involves the addition of ammonia or an amine to the triple bond of 2-heptyne under specific conditions, such as high pressure and temperature, in the presence of a catalyst.
Reduction of nitriles: : Starting from a suitable nitrile precursor, the compound can be synthesized through the reduction of the nitrile group to an amine, followed by further functionalization to introduce the methyl groups.
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:
Catalysts: : Transition metal catalysts are often used to facilitate the hydroamination reaction.
High-pressure reactors: : To achieve the necessary reaction conditions, high-pressure reactors are employed.
Purification techniques: : The final product is purified using methods such as distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptyne-1,4-diamine, N1,N1,N4,N4-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: : Substitution reactions can occur at the amine or alkyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Various alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation products: : Aldehydes, ketones, and carboxylic acids.
Reduction products: : Primary, secondary, and tertiary amines.
Substitution products: : Alkylated amines and other functionalized derivatives.
Applications De Recherche Scientifique
2-Heptyne-1,4-diamine, N1,N1,N4,N4-tetramethyl- has several scientific research applications, including:
Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.
Industry: : Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme inhibition: : Acting as an inhibitor for certain enzymes, affecting biochemical pathways.
Receptor binding: : Binding to specific receptors, leading to biological responses.
Signal transduction: : Modulating signal transduction pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
2-Heptyne-1,4-diamine, N1,N1,N4,N4-tetramethyl- is compared with other similar compounds, such as:
1,4-Diaminobutane: : A shorter chain diamine with similar functional groups.
N,N,N',N'-Tetramethyl-1,4-phenylenediamine: : A diamine with a benzene ring instead of an aliphatic chain.
2,5-Dimethyl-1,4-diaminobenzene: : A diamine with a methylated benzene ring.
These compounds differ in their molecular structure, leading to variations in their chemical properties and applications.
Propriétés
Numéro CAS |
5413-13-8 |
|---|---|
Formule moléculaire |
C11H22N2 |
Poids moléculaire |
182.31 g/mol |
Nom IUPAC |
1-N,1-N,4-N,4-N-tetramethylhept-2-yne-1,4-diamine |
InChI |
InChI=1S/C11H22N2/c1-6-8-11(13(4)5)9-7-10-12(2)3/h11H,6,8,10H2,1-5H3 |
Clé InChI |
XUJYEPZGHMOXPD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C#CCN(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


